2'-Deoxy-N2-phenoxyacetylguanosine
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Overview
Description
2’-Deoxy-N2-phenoxyacetylguanosine is a modified nucleoside with the molecular formula C18H19N5O6 and a molecular weight of 401.38 g/mol. This compound is pivotal in the development of antiviral and anti-cancer drugs due to its ability to inhibit DNA polymerase, thereby inducing apoptosis in cancerous cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for 2’-Deoxy-N2-phenoxyacetylguanosine are not extensively documented. the process likely involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-N2-phenoxyacetylguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenoxyacetyl group or the guanine base.
Reduction: Typically involves the reduction of any oxidized forms of the compound.
Substitution: The phenoxyacetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the phenoxyacetyl group, while substitution reactions can produce various substituted guanosine derivatives .
Scientific Research Applications
2’-Deoxy-N2-phenoxyacetylguanosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in DNA replication and repair mechanisms.
Medicine: Investigated for its antiviral and anti-cancer properties, particularly against herpes simplex virus and HIV-1.
Industry: Utilized in the development of pharmaceutical drugs targeting viral infections and cancer.
Mechanism of Action
The mechanism of action of 2’-Deoxy-N2-phenoxyacetylguanosine involves the inhibition of DNA polymerase, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound induces apoptosis in cancerous cells. Additionally, it interferes with the replication of viral DNA, making it effective against viruses like herpes simplex and HIV-1.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyguanosine: Lacks the phenoxyacetyl group and has different biological activities.
N2-Phenoxyacetyl-2’-deoxyguanosine: Similar structure but may have variations in biological activity and potency.
Uniqueness
2’-Deoxy-N2-phenoxyacetylguanosine is unique due to its specific modification at the N2 position with a phenoxyacetyl group. This modification enhances its ability to inhibit DNA polymerase and induces apoptosis in cancerous cells, making it a valuable compound in antiviral and anti-cancer research.
Properties
Molecular Formula |
C18H19N5O6 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 2-phenoxyacetate |
InChI |
InChI=1S/C18H19N5O6/c19-18-21-16-15(17(26)22-18)20-9-23(16)13-6-11(12(7-24)28-13)29-14(25)8-27-10-4-2-1-3-5-10/h1-5,9,11-13,24H,6-8H2,(H3,19,21,22,26)/t11-,12+,13+/m0/s1 |
InChI Key |
QMGATZWZXJHWMS-YNEHKIRRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)OC(=O)COC4=CC=CC=C4 |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)OC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
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